2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-(Pyrimidin-2-yl)-2-azabicyclo[221]heptane is a bicyclic compound featuring a pyrimidine ring fused to an azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful method for constructing bicyclic systems. For instance, a Diels-Alder reaction between a pyrimidine derivative and a suitable diene can yield the desired bicyclic structure . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
2-(Pyridin-2-yl)-2-azabicyclo[2.2.1]heptane: Similar structure but with a pyridine ring instead of pyrimidine.
2-(Quinolin-2-yl)-2-azabicyclo[2.2.1]heptane: Contains a quinoline ring, offering different electronic properties.
2-(Benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane: Features a benzimidazole ring, which can influence biological activity.
Uniqueness: 2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane is unique due to its combination of a bicyclic structure with a pyrimidine ring, providing distinct electronic and steric properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-pyrimidin-2-yl-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-11-10(12-5-1)13-7-8-2-3-9(13)6-8/h1,4-5,8-9H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIAMVRVFNBXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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